2-Dodecylbenzenesulfonic acid
Description
2-Dodecylbenzenesulfonic acid (C₁₈H₃₀O₃S) is an organosulfonic acid characterized by a dodecyl (12-carbon) alkyl chain attached to a benzene ring, with a sulfonic acid (-SO₃H) group at the ortho (2nd) position. It is widely utilized in industrial and biochemical applications due to its surfactant properties, which arise from its amphiphilic structure. Key uses include:
- Material Science: As a dopant in conductive polymer composites (e.g., polypyrrole/zirconium dioxide composites for supercapacitors) to enhance electrochemical performance .
- Antimicrobial Applications: Demonstrated efficacy in formulations for treating organic produce .
- Environmental Impact: Identified as an emerging pollutant in surface water due to its persistence and detection via advanced screening methods .
- Biological Relevance: Found to modulate metabolic pathways in inflammation models and microbial interactions .
Properties
IUPAC Name |
2-dodecylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIQQQGBSDOWNP-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3S | |
| Record name | DODECYLBENZENESULFONIC ACID | |
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DSSTOX Substance ID |
DTXSID10860152 | |
| Record name | 2-Dodecylbenzenesulfonic acid | |
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Molecular Weight |
326.5 g/mol | |
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Physical Description |
Dodecylbenzenesulfonic acid is a colorless liquid. It is soluble in water. It is corrosive to metals and tissue. It is used to make detergents., Dry Powder; Liquid; Other Solid, Liquid, Yellow to brown liquid; [ICSC] Colorless liquid, soluble in water; [CAMEO] Brown viscous liquid with a sulfur dioxide odor; [MSDSonline] | |
| Record name | DODECYLBENZENESULFONIC ACID | |
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| Record name | Benzenesulfonic acid, dodecyl- | |
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| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. | |
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| Record name | Dodecyl benzene sulfonic acid | |
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Boiling Point |
greater than 440 °F at 760 mmHg (USCG, 1999), > 440 °F = > 204.5 °C = > 477.7 deg K @ 1 atm | |
| Record name | DODECYLBENZENESULFONIC ACID | |
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| Record name | DODECYL BENZENE SULFONIC ACID | |
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Flash Point |
300 °F (USCG, 1999), 149 °C, 300 °F open cup | |
| Record name | DODECYLBENZENESULFONIC ACID | |
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| Record name | Dodecyl benzene sulfonic acid | |
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Density |
1 at 77 °F (USCG, 1999), 1 @ 25 °C | |
| Record name | DODECYLBENZENESULFONIC ACID | |
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Color/Form |
Light yellow to brown | |
CAS No. |
27176-87-0, 47221-31-8, 85536-14-7 | |
| Record name | DODECYLBENZENESULFONIC ACID | |
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| Record name | o-Dodecylbenzenesulfonic acid | |
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| Record name | Benzenesulfonic acid, dodecyl- | |
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| Record name | 2-Dodecylbenzenesulfonic acid | |
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| Record name | Dodecylbenzenesulphonic acid | |
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| Record name | O-DODECYLBENZENESULFONIC ACID | |
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| Record name | DODECYL BENZENE SULFONIC ACID | |
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Preparation Methods
Microporous Dispersion Reactor Technology
The sulfonation of dodecylbenzene with sulfur trioxide (SO₃) in microreactors represents a modern advancement in minimizing by-products and enhancing yield. In this method, a dodecylbenzene solution and SO₃ are rapidly mixed in a microporous dispersion reactor, ensuring precise temperature control and uniform reagent distribution. The microreactor’s design prevents localized overheating, a common issue in batch reactors, by dissipating the exothermic heat of reaction efficiently.
Key parameters include:
-
Molar ratio : SO₃ to dodecylbenzene at 1.05–1.2:1.
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Temperature : Maintained at 40–45°C to avoid side reactions.
-
Aging : Post-reaction aging for 30–50 minutes ensures complete conversion.
This method achieves a mass fraction of 98% 2-dodecylbenzenesulfonic acid with negligible waste acid, attributed to the reactor’s ability to suppress sulfone and sulfonic anhydride formation.
Solvent Recovery and Product Isolation
Following sulfonation, the solvent 1,2-dichloroethane is recovered via rotary evaporation, leaving behind the crude acid. The absence of aqueous workup reduces hydrolysis risks, preserving product integrity.
Sulfonation with Oleum in Batch Reactors
Kinetic Analysis and Reaction Optimization
Traditional sulfonation using oleum (fuming sulfuric acid) remains prevalent in industrial settings. A kinetic study in a mixed batch reactor revealed the reaction is 0.74-order with respect to dodecylbenzene and first-order with respect to SO₃. The rate constant increases with temperature, as shown below:
| Temperature (°C) | Rate Constant (L/mol·s) |
|---|---|
| 20 | |
| 30 | |
| 40 | |
| 50 |
The activation energy was calculated as 11,400 cal/mol , indicating significant temperature sensitivity.
By-Product Management
Oleum-based methods often yield sulfones and residual sulfuric acid. Strategies to mitigate by-products include:
-
Dilution : Adding water post-reaction to hydrolyze sulfonic anhydrides.
-
Neutralization : Treating with NaOH to isolate sodium dodecylbenzenesulfonate, followed by acidification to recover this compound.
Neutralization and Purification Techniques
Calcium Chloride Metathesis
A patented method introduces calcium chloride (CaCl₂) during neutralization to remove sodium sulfate (Na₂SO₄). The process involves:
-
Neutralizing dodecylbenzenesulfonic acid with NaOH to pH 7.5–8.0.
-
Adding CaCl₂ at 30–50°C to precipitate CaSO₄.
-
Heating to 65–85°C to form Ca(OH)₂, further reducing sulfate content.
This approach reduces Na₂SO₄ levels by 90%, enhancing product purity while introducing NaCl as a viscosity modifier for downstream applications.
Solvent Extraction and Filtration
Post-neutralization, the crude product is filtered to remove insoluble CaSO₄ and Ca(OH)₂. Standing for 5–8 hours ensures complete precipitate formation, yielding a filtrate with ≤1% impurity content.
Industrial-Scale Production and Optimization
Continuous vs. Batch Processes
Comparative analysis of microreactor and batch systems highlights trade-offs:
| Parameter | Microreactor | Batch Reactor |
|---|---|---|
| Yield | 98% | 85–90% |
| By-Products | <1% | 5–10% |
| Throughput | High (continuous flow) | Moderate (batch-dependent) |
| Energy Use | Low (efficient heat transfer) | High (cooling required) |
Microreactors excel in precision and efficiency but require higher initial capital investment.
Emerging Applications and Process Adaptations
Chemical Reactions Analysis
Types of Reactions: 2-Dodecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Strong bases like sodium hydroxide or nucleophiles such as amines can be used.
Major Products:
Oxidation: Sulfonates.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Key Applications
The applications of 2-Dodecylbenzenesulfonic acid can be categorized into several sectors:
Detergents and Cleaning Agents
- Household Detergents : DBSA is widely used in formulating household cleaning products due to its excellent emulsifying, dispersing, and wetting properties. It enhances the cleaning efficacy by reducing surface tension .
- Industrial Cleaners : It is also employed in industrial degreasers and heavy-duty cleaning agents where strong surfactant action is required .
Personal Care Products
- DBSA is incorporated in personal care formulations such as shampoos and soaps, where it contributes to effective cleansing while maintaining mildness on the skin .
Agricultural Applications
- In agriculture, DBSA acts as a soil conditioner, improving soil structure and nutrient availability, thus enhancing crop yields .
Oil Recovery
- The compound is utilized in the oil industry as a component of drilling fluids. Its properties help reduce friction during drilling operations, facilitating smoother processes .
Chemical Manufacturing
- DBSA serves as an ingredient in the production of various alkylbenzene sulfonate salts and is also used in metalworking fluids and hydraulic fluids due to its stability under alkaline conditions .
Case Study 1: Oil Industry Application
A study demonstrated that the inclusion of DBSA in drilling fluids significantly reduced friction and improved the efficiency of drilling operations. The use of DBSA allowed for smoother drilling processes while protecting machinery from wear .
Case Study 2: Personal Care Product Efficacy
Research on the formulation of shampoos revealed that products containing DBSA exhibited superior cleansing properties compared to those without it. The surfactant's ability to emulsify oils and dirt resulted in better performance in removing impurities from hair .
Data Table: Applications Overview
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Detergents | Household cleaners, industrial degreasers | Enhanced cleaning efficacy |
| Personal Care | Shampoos, soaps | Mildness with effective cleansing |
| Agriculture | Soil conditioners | Improved nutrient availability |
| Oil Recovery | Drilling fluids | Reduced friction during drilling |
| Chemical Manufacturing | Alkylbenzene sulfonate salts | Stability in alkaline conditions |
Mechanism of Action
The mechanism of action of 2-dodecylbenzenesulfonic acid is primarily based on its surfactant properties. The long-chain alkyl group attached to the benzene ring, linked to a sulfonic acid group, allows it to reduce surface tension effectively. This enhances the mixing of water with oils and fats, making it an efficient cleaning agent . The compound acts as an emulsifier, wetting agent, and dispersant, facilitating the stable mixing of otherwise immiscible substances .
Comparison with Similar Compounds
Structural Isomers: 2- vs. 4-Dodecylbenzenesulfonic Acid
The positional isomerism of the sulfonic acid group significantly influences physicochemical properties and applications:
The ortho isomer’s steric hindrance reduces micelle formation efficiency compared to the para isomer, making the latter more common in detergent formulations .
Salts and Derivatives
Sodium Dodecylbenzenesulfonate (SDBS)
- Structure : Sodium salt of dodecylbenzenesulfonic acid.
- Properties : Enhanced water solubility compared to the acid form.
- Applications : Widely used in antimicrobial formulations for food safety .
- Toxicity : Classified as a skin and eye irritant (H315, H319) .
Ethanolamine Salt of 4-Dodecylbenzenesulfonic Acid
- Structure: Ethanolamine counterion paired with the sulfonic acid group.
- Applications : Utilized in specialized surfactants for controlled drug delivery systems .
- Safety Profile : Lower volatility and reduced inhalation risks compared to SDBS .
Functional Analogues: Other Sulfonic Acids
Material Science
- Supercapacitive Performance : Doping polypyrrole with this compound improves specific capacitance by 40% compared to undoped composites, attributed to enhanced ion transport .
Environmental Impact
Biological Activity
2-Dodecylbenzenesulfonic acid (DBSA) is an organic compound classified as a benzenesulfonic acid derivative. It is characterized by its long hydrophobic dodecyl chain and a sulfonic acid group, which imparts unique biological and chemical properties. This article explores the biological activity of DBSA, including its mechanisms of action, applications in various fields, and relevant case studies.
- Molecular Formula : C18H30O3S
- Molecular Weight : 326.49 g/mol
- Solubility : Soluble in water, alcohols, and various organic solvents .
- Structure : The compound features a dodecyl group attached to a benzene ring with a sulfonic acid functional group, enhancing its amphiphilic nature.
Mechanisms of Biological Activity
DBSA exhibits several biological activities due to its surfactant properties:
- Antimicrobial Activity : DBSA has demonstrated efficacy against various microbial strains. Its mechanism involves disrupting microbial membranes, leading to cell lysis. Studies have shown that DBSA can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Catalytic Properties : As a Bronsted acid catalyst, DBSA facilitates the synthesis of various organic compounds. For instance, it has been used in the eco-friendly synthesis of quinoxaline derivatives, which possess diverse pharmacological profiles .
- Cellular Signaling : As a secondary metabolite, DBSA may play roles in cellular signaling pathways, potentially influencing processes such as apoptosis and inflammation .
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of DBSA against Staphylococcus aureus and Escherichia coli. The results indicated that DBSA exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
Catalytic Applications
Research published in the European Journal of Lipid Science and Technology highlighted the use of DBSA in catalyzing esterification reactions for biodiesel production. The study reported an optimal yield of 95% under specific reaction conditions, showcasing its potential as a green catalyst in sustainable chemistry .
Toxicological Studies
Toxicological assessments have indicated that while DBSA is effective as an antimicrobial agent, it is also corrosive to biological tissues at higher concentrations. A concentration of 0.5% to 1% in water caused significant irritation to skin and eyes . This duality emphasizes the need for careful handling and application in industrial settings.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-dodecylbenzenesulfonic acid, and how do they influence its applications in research?
- Answer : The compound (C₁₈H₃₀O₃S, MW 326.49) is a sulfonic acid derivative with a dodecyl chain. Key properties include:
- Solubility : Soluble in water (10 g/L at 20°C), ethanol, and alkaline solutions, but insoluble in non-polar organic solvents .
- Density : 1.06 g/mL at 20°C, with a boiling point of 82°C and flash point of 85°F .
- Acidity : pKa ≈ 0.7 at 20°C, making it a strong Brønsted acid suitable for catalysis .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Answer : The compound is classified under GHS Hazard Category 8 (corrosive) with risks of skin/eye irritation (H315, H319) and acute toxicity (H302). Safety protocols include:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and metals .
- Methodological Note : Neutralize spills with sodium bicarbonate and dispose via licensed hazardous waste services .
Q. What are the standard synthetic routes for this compound, and how can purity be optimized?
- Answer : The compound is typically synthesized via sulfonation of dodecylbenzene using concentrated sulfuric acid or oleum. Key steps:
- Reaction : Dodecylbenzene + H₂SO₄ → this compound at 40–60°C .
- Purification : Neutralize with NaOH to form the sodium salt, followed by recrystallization or column chromatography .
- Methodological Note : Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol) and confirm structure via ¹H NMR (δ 1.2–1.6 ppm for dodecyl chain) .
Advanced Research Questions
Q. How does this compound function as a Brønsted acid-surfactant combined catalyst in organic synthesis?
- Answer : The compound acts as a dual-function catalyst in reactions like the Pictet–Spengler synthesis of quinoxalines:
- Acidic Role : Protonates aldehydes/isatins to activate electrophiles .
- Surfactant Role : Forms micelles in ethanol, enhancing reaction rates by concentrating reactants at interfaces .
Q. What evidence supports the biological relevance of this compound in metabolomic studies?
- Answer : The compound has been identified as a prognostic biomarker in refractory tumor-induced osteomalacia (TIO):
- Metabolomic Profiling : UPLC-MS detected elevated serum levels in non-remission TIO patients (VIP score >2.0) .
- Pathway Analysis : Linked to lipid metabolism disruptions, potentially influencing phosphate homeostasis .
- Methodological Note : Use sparse partial least squares discriminant analysis (sPLS-DA) to distinguish metabolite profiles between patient cohorts .
Q. How does this compound compare to other sulfonic acids in antiviral disinfectant formulations?
- Answer : In silico studies rank it favorably for eco-pharmaco-economic balance:
- Efficacy : Binds to viral glycoproteins (e.g., HA, VP8) with LBE scores of −7.5 to −8.5 kcal/mol, comparable to chlorhexidine .
- Environmental Impact : Lower ecotoxicity (66%) vs. hexachlorophene (82%) .
Data Contradictions and Resolutions
- Solubility Variability : Some sources report water solubility as 10 g/L , while others note insolubility in "general organic solvents" . Resolution: Solubility is pH-dependent; the sodium salt form (e.g., Na-DBSA) is more water-soluble .
- Toxicity Classification : Discrepancies exist between OSHA (Category 4 oral toxicity) and GHS (Category 3 respiratory irritation) . Resolution: Follow the most stringent protocol (GHS H335) for respiratory protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
